1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol
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Overview
Description
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, linked to a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chloro-6-methylpyrimidine.
Attachment of the Piperidin-4-ol Moiety: The piperidin-4-ol moiety is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with a piperidin-4-ol derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as antagonists of the CCR5 receptor, which plays a crucial role in HIV-1 entry into cells . The compound binds to the receptor, blocking the interaction between the virus and the host cell, thereby inhibiting viral entry and replication.
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol
Comparison: 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidin-4-ol moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-6-9(11)13-10(12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHDDXOKNIKXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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